molecular formula C16H19N5O2S B10946356 1,3-dimethyl-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide

1,3-dimethyl-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10946356
M. Wt: 345.4 g/mol
InChI Key: CMIXJXVCFULQBK-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride with 1-(3-methylbenzyl)-1H-pyrazole-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

1,3-DIMETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-DIMETHYL-8-[(3-METHYLBENZYL)SULFANYL]-7-(2-METHYL-2-PROPENYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
  • 1,3-DIMETHYL-7-(3-METHYLBENZYL)-8-(PROPYLTHIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Uniqueness

1,3-DIMETHYL-N~4~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of pyrazole rings and sulfonamide group makes it a versatile compound in various research fields.

Properties

Molecular Formula

C16H19N5O2S

Molecular Weight

345.4 g/mol

IUPAC Name

1,3-dimethyl-N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]pyrazole-4-sulfonamide

InChI

InChI=1S/C16H19N5O2S/c1-12-5-4-6-14(9-12)10-21-8-7-16(18-21)19-24(22,23)15-11-20(3)17-13(15)2/h4-9,11H,10H2,1-3H3,(H,18,19)

InChI Key

CMIXJXVCFULQBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC(=N2)NS(=O)(=O)C3=CN(N=C3C)C

Origin of Product

United States

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